N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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Overview
Description
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cycloheptyl group, a fluorophenyl sulfonyl group, and a methylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptyl Amine: Cycloheptanone is reduced to cycloheptylamine using a reducing agent such as lithium aluminum hydride (LiAlH~4~).
Introduction of the Fluorophenyl Sulfonyl Group: The cycloheptylamine is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form N-cycloheptyl-N~2~-(4-fluorophenyl)sulfonylamine.
Formation of the Methylglycinamide Moiety: The final step involves the reaction of N-cycloheptyl-N~2~-(4-fluorophenyl)sulfonylamine with methylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH~4~) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- N-cycloheptyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- N-cycloheptyl-N~2~-(4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Uniqueness
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cycloheptyl group provides steric hindrance, while the fluorophenyl sulfonyl group enhances its reactivity and binding affinity. The methylglycinamide moiety contributes to its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-cycloheptyl-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-19(23(21,22)15-10-8-13(17)9-11-15)12-16(20)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVXGFAEAQHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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